molecular formula C6H3Cl4N B1585791 2-Chloro-5-(trichloromethyl)pyridine CAS No. 69045-78-9

2-Chloro-5-(trichloromethyl)pyridine

Cat. No. B1585791
M. Wt: 230.9 g/mol
InChI Key: VLJIVLGVKMTBOD-UHFFFAOYSA-N
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Patent
US04504665

Procedure details

To 18.2 g of 2-chloro-5-trifluoromethyl pyridine, 20 g of aluminum chloride was added in 2 hours, and they were reacted under the predetermined reaction conditions as shown in Table 1. After the completion of the reaction, the reaction product was cooled and then introduced into ice water, and the oil layer was separated by liquid separation. The solvent was removed by distillation to obtain 2-chloro-5-trichloromethyl pyridine.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](F)(F)F)=[CH:4][N:3]=1.[Cl-:12].[Al+3].[Cl-:14].[Cl-:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([Cl:15])([Cl:14])[Cl:12])=[CH:4][N:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
they were reacted under the predetermined reaction conditions
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction product was cooled
CUSTOM
Type
CUSTOM
Details
the oil layer was separated by liquid separation
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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